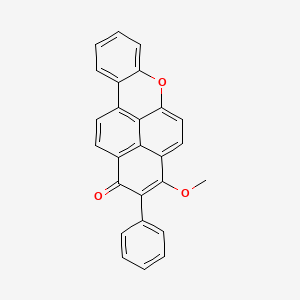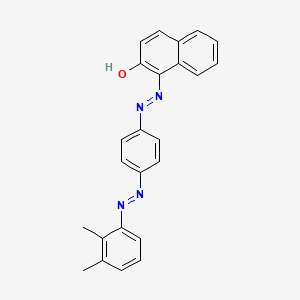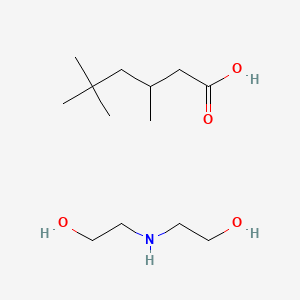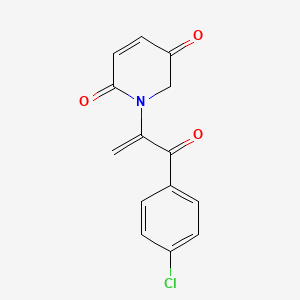
9(10H)-Acridinone, 10-ethyl-1-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9(10H)-Acridinone, 10-ethyl-1-nitro-: is a chemical compound belonging to the acridinone family. Acridinones are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features an ethyl group at the 10th position and a nitro group at the 1st position, which may influence its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9(10H)-Acridinone, 10-ethyl-1-nitro- typically involves multi-step organic reactions. One common method includes the nitration of 10-ethylacridinone, followed by purification steps to isolate the desired product. The reaction conditions often require controlled temperatures and the use of strong acids or bases as catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as crystallization or chromatography is essential to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in 9(10H)-Acridinone, 10-ethyl-1-nitro- can undergo oxidation reactions, potentially forming nitroso or other oxidized derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amines or hydroxylamines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group may be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted acridinone derivatives.
Scientific Research Applications
Chemistry
In chemistry, 9(10H)-Acridinone, 10-ethyl-1-nitro- is used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
The compound’s biological activity is of interest in the field of biochemistry. It may interact with biological macromolecules, influencing cellular processes and pathways.
Medicine
In medicinal chemistry, derivatives of acridinone are explored for their potential therapeutic properties. This compound may serve as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industrial sector, 9(10H)-Acridinone, 10-ethyl-1-nitro- can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 9(10H)-Acridinone, 10-ethyl-1-nitro- involves its interaction with molecular targets such as enzymes or receptors. The nitro group may participate in redox reactions, influencing the compound’s biological activity. The ethyl group can affect the compound’s lipophilicity, impacting its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 9(10H)-Acridinone, 10-methyl-1-nitro-
- 9(10H)-Acridinone, 10-ethyl-2-nitro-
- 9(10H)-Acridinone, 10-ethyl-1-amino-
Uniqueness
Compared to similar compounds, 9(10H)-Acridinone, 10-ethyl-1-nitro- stands out due to the specific positioning of the nitro and ethyl groups. This unique arrangement can influence its chemical reactivity and biological activity, making it a compound of interest for further research and development.
Properties
CAS No. |
148902-84-5 |
|---|---|
Molecular Formula |
C15H12N2O3 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
10-ethyl-1-nitroacridin-9-one |
InChI |
InChI=1S/C15H12N2O3/c1-2-16-11-7-4-3-6-10(11)15(18)14-12(16)8-5-9-13(14)17(19)20/h3-9H,2H2,1H3 |
InChI Key |
IJJPVNXQCPGJRS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=CC=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


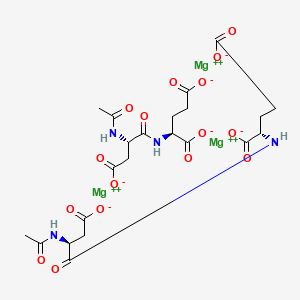
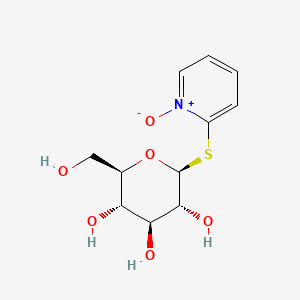
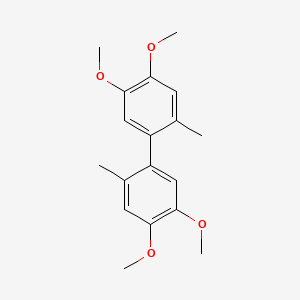

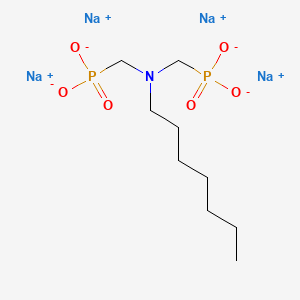
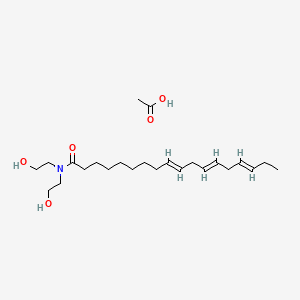

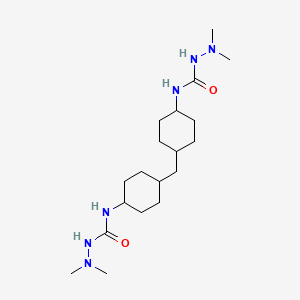
![Dodecahydro-4,4,5a-trimethylbenzo[3,4]cyclobuta[1,2-b]oxepin](/img/structure/B12678007.png)
